molecular formula C161H236N42O48 B1602274 Dynorphin B (1-29) CAS No. 84376-30-7

Dynorphin B (1-29)

Cat. No.: B1602274
CAS No.: 84376-30-7
M. Wt: 3527.8 g/mol
InChI Key: MBBYLJRDHGOGAF-NBMVQQARSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Dynorphin B (1-29) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionine residue in dynorphin B (1-29) can lead to the formation of methionine sulfoxide .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C161H236N42O48/c1-80(2)66-106(191-146(238)108(69-87-28-16-13-17-29-87)179-122(213)78-176-121(212)77-177-133(225)96(163)68-90-39-45-93(206)46-40-90)144(236)182-99(36-25-63-174-160(169)170)134(226)180-98(35-24-62-173-159(167)168)135(227)183-102(52-57-119(165)210)139(231)192-110(70-88-30-18-14-19-31-88)147(239)181-97(34-22-23-61-162)142(234)199-128(82(5)6)154(246)200-129(83(7)8)155(247)202-131(86(12)205)156(248)188-100(37-26-64-175-161(171)172)136(228)198-116(79-204)152(244)187-101(51-56-118(164)209)137(229)185-105(55-60-125(218)219)141(233)197-115(76-127(222)223)157(249)203-65-27-38-117(203)153(245)196-113(74-120(166)211)143(235)178-85(11)132(224)189-109(72-91-41-47-94(207)48-42-91)149(241)194-112(73-92-43-49-95(208)50-44-92)148(240)186-103(53-58-123(214)215)138(230)184-104(54-59-124(216)217)140(232)190-107(67-81(3)4)145(237)193-111(71-89-32-20-15-21-33-89)150(242)195-114(75-126(220)221)151(243)201-130(84(9)10)158(250)251/h13-21,28-33,39-50,80-86,96-117,128-131,204-208H,22-27,34-38,51-79,162-163H2,1-12H3,(H2,164,209)(H2,165,210)(H2,166,211)(H,176,212)(H,177,225)(H,178,235)(H,179,213)(H,180,226)(H,181,239)(H,182,236)(H,183,227)(H,184,230)(H,185,229)(H,186,240)(H,187,244)(H,188,248)(H,189,224)(H,190,232)(H,191,238)(H,192,231)(H,193,237)(H,194,241)(H,195,242)(H,196,245)(H,197,233)(H,198,228)(H,199,234)(H,200,246)(H,201,243)(H,202,247)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H,222,223)(H,250,251)(H4,167,168,173)(H4,169,170,174)(H4,171,172,175)/t85-,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,128-,129-,130-,131-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBYLJRDHGOGAF-NBMVQQARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CNC(=O)CNC(=O)[C@H](CC7=CC=C(C=C7)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C161H236N42O48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00233356
Record name Dynorphin B 29 (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3527.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84376-30-7
Record name Dynorphin B (1-29)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084376307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dynorphin B 29 (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00233356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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